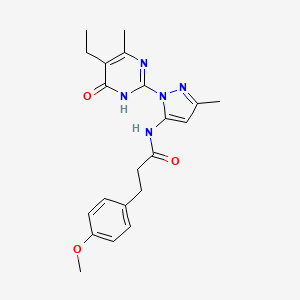

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide

描述

属性

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-5-17-14(3)22-21(24-20(17)28)26-18(12-13(2)25-26)23-19(27)11-8-15-6-9-16(29-4)10-7-15/h6-7,9-10,12H,5,8,11H2,1-4H3,(H,23,27)(H,22,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLPJKDYYKGHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CCC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide is a compound of considerable interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound is characterized by a complex structure that combines a dihydropyrimidine moiety with pyrazole and propanamide functionalities. The molecular formula is , with a molecular weight of approximately 342.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 342.39 g/mol |

| LogP | 2.3487 |

| Polar Surface Area | 71.489 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

- Cell Line Studies : In vitro assays revealed that the compound reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cells by over 50% at concentrations ranging from 10 to 50 µM.

- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Inhibition Zones : Agar diffusion tests showed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has demonstrated potential anti-inflammatory effects.

- Cytokine Production : Studies involving lipopolysaccharide (LPS)-stimulated macrophages indicated that the compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha, IL-6).

- Animal Models : In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound resulted in a reduction in swelling, suggesting anti-inflammatory properties.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Model : In a xenograft model of breast cancer, treatment with the compound led to a significant reduction in tumor size compared to control groups.

- Chronic Inflammation : A study on chronic inflammatory conditions demonstrated that the compound reduced symptoms and inflammatory markers in treated animals.

相似化合物的比较

Comparison with Similar Compounds

Pyrimidinone-Based Amides

N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide ()

- Core Structure: Shares the pyrimidinone ring but lacks the pyrazole moiety.

- Substituents : Features a p-tolyl (methyl-substituted phenyl) group and a cyclohexyl amide, contrasting with the 4-methoxyphenyl and pyrazole-linked amide in the target compound.

- Crystallographic Data: Exhibits a well-defined crystal structure (R factor = 0.048), suggesting stable molecular packing due to hydrogen bonding involving the pyrimidinone’s carbonyl and amide groups .

- Synthesis: Prepared via multi-step condensation, highlighting the versatility of pyrimidinone scaffolds in medicinal chemistry.

Pyrazole-Containing Derivatives

2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) ()

- Core Structure: Pyran-pyrazole hybrids vs. pyrimidinone-pyrazole in the target compound.

- Functional Groups: Cyano and ester groups in 11a/b enhance electrophilicity, whereas the 4-methoxyphenyl propanamide in the target compound may favor hydrophobic interactions.

- Synthesis: Both synthesized via reflux with malononitrile or ethyl cyanoacetate, demonstrating the utility of pyrazole intermediates in constructing heterocyclic libraries .

Pharmacopeial Amides with Complex Substitutions

(R)- and (S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]butanamide derivatives ()

- Core Structure: Linear hexane backbones with tetrahydropyrimidinone and amide linkages, differing from the fused heterocycles in the target compound.

- Substituents: 2,6-Dimethylphenoxy groups and stereochemical complexity (R/S configurations) highlight the role of stereoelectronics in receptor binding, a factor less explored in the target compound’s design .

Comparative Data Table

Research Findings and Implications

- Substituent Effects : The 4-methoxyphenyl group may enhance blood-brain barrier penetration relative to the p-tolyl group in ’s compound, though this requires experimental validation .

- Synthetic Challenges : underscores the need for optimized reflux conditions to stabilize reactive intermediates in heterocyclic synthesis, a consideration applicable to the target compound’s scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。